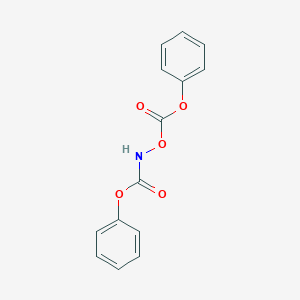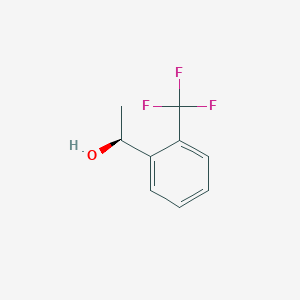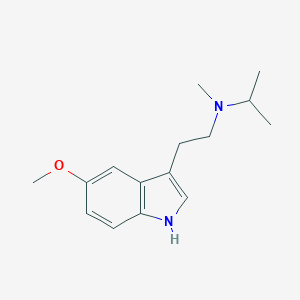
Estradiol 17-butyrate
Overview
Description
Estradiol 17-butyrate is a derivative of 17-beta-estradiol (E2), a naturally occurring estrogen that plays a crucial role in the regulation of the reproductive system and secondary sexual characteristics. It is involved in various biological processes, including the modulation of the cardiovascular system, bone metabolism, and brain function. Estradiol derivatives, such as this compound, have been studied for their potential therapeutic applications and effects on various biological pathways .
Synthesis Analysis
The synthesis of estradiol derivatives often involves modifications at specific positions on the steroid nucleus to achieve desired biological activities. For instance, focused libraries of 16-substituted estrone derivatives have been synthesized to inhibit 17β-HSD1, an enzyme involved in the conversion of estrone to estradiol, which is a target for breast cancer treatment . Additionally, derivatives with N-butyl, N-methyl alkylamide side chains at position 15 have been synthesized from estrone, involving multiple steps such as introduction of a double bond, alkylcopper reagent addition, and various transformations . Similarly, 17-alpha-substituted estradiol-pyridin-2-yl hydrazine conjugates have been developed for potential use in radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of estradiol and its derivatives is critical for their interaction with biological targets such as estrogen receptors. The structure of human estrogenic 17 beta-hydroxysteroid dehydrogenase, which catalyzes the biosynthesis of 17 beta-estradiol, has been determined, revealing a fold characteristic of short-chain dehydrogenases and providing insights into substrate specificity and potential inhibitor design . The introduction of specific substituents, such as carboranylalkyl groups, can influence the binding affinity and selectivity for estrogen receptors .
Chemical Reactions Analysis
Estradiol and its derivatives participate in various chemical reactions within biological systems. For example, 17-beta-estradiol has been characterized as a radical-scavenging antioxidant synergist, with the ability to deactivate oxyradicals and function as a biological antioxidant . The synthesis of estradiol derivatives often involves reactions such as cross-metathesis, amination, and coupling reactions, which are used to introduce functional groups that modulate the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of estradiol derivatives are influenced by their molecular structure and the nature of the substituents. These properties determine the compound's solubility, stability, and reactivity, which are important for their biological function and potential therapeutic applications. For instance, the introduction of a side-chain with a secondary bromide and a butyl methyl amide group at the 16-alpha-position of estradiol has been shown to inhibit cytosolic 17β-HSD and block the estrogenic effect of estradiol . The synthesis of C6-(N,N-butyl-methyl-heptanamide) derivatives of estrone and estradiol has also been explored for their inhibitory activity against type 1 17beta-HSD and their estrogenic activity .
Scientific Research Applications
1. Cancer Research
Estradiol 17-butyrate and its interactions have been studied in the context of cancer research, particularly colorectal cancer (CRC). A study by (Rawłuszko, Krokowicz, & Jagodziński, 2011) found that butyrate can upregulate HSD17B1, a key enzyme in estradiol production, in CRC cells, suggesting a potential role in CRC prophylaxis.
2. Neurological Research
Research on Parkinson's disease has explored the effects of 17β-estradiol and selective estrogen receptor modulators (SERMs). A study by (Baraka, Korish, Soliman, & Kamal, 2011) demonstrated that 17β-estradiol and certain SERMs might have beneficial effects in Parkinson's disease.
3. Cognitive Function
The impact of estradiol on memory and cognition has been a subject of interest. Rhodes and Frye (2006) in their study (Rhodes & Frye, 2006) found that 17β-E2 and specific SERMs can enhance memory in certain tasks, indicating a role for estradiol in cognitive functions.
4. Cardiovascular and Neurological Protection
A study by (Zheng et al., 2015) showed that 17β-estradiol can attenuate hematoma expansion in intracerebral hemorrhage in mice, suggesting a protective role in cardiovascular and neurological health.
5. Antioxidant Properties
Behl et al. (1995) investigated the antioxidant activity of 17β-estradiol. Their study (Behl, Widmann, Trapp, & Holsboer, 1995) found that 17β-estradiol can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases like Alzheimer's.
6. Estrogen Receptors and Brain Trauma
In the context of traumatic brain injury, Asl et al. (2013) discovered that neuroprotective effects of estradiol on brain edema and neurological scores are mediated through estrogen receptors, suggesting therapeutic potential for ER-specific agonists (Asl, Khaksari, Siahposht Khachki, Shahrokhi, & Nourizade, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Estradiol 17-butyrate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . This interaction results in the activation of various biochemical pathways that mediate the effects of estrogen in the body .
Biochemical Pathways
The activation of estrogen receptors by this compound affects several biochemical pathways. For instance, it has been shown that cardiac calcium (Ca 2+) ion channels and mitochondrial function are regulated in a sex-specific manner . Accurate mitochondrial function and Ca 2+ signaling are of utmost importance for adequate heart function and crucial to maintaining cardiovascular health .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The molecular and cellular effects of this compound’s action are wide-ranging due to the ubiquitous distribution of estrogen receptors in the body. The activation of these receptors regulates the transcription of a broad array of genes, leading to diverse physiological responses. These include regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the mammary glands for lactation . In addition, estradiol has important effects on bone density, body temperature, cholesterol metabolism, mood, and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a solvent molecule in the crystal packing arrangement plays a critical role in the activity of a drug by altering the intermolecular interactions within the solid . This can modify the internal energy and enthalpy and therefore affect pharmaceutically important properties such as solubility and bioavailability . Therefore, the control of production of crystalline products, which may be very sensitive to water activity in crystallization, filtration, and drying processes, is essential in order to manufacture pharmaceutical material fit for purpose .
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-3-4-21(24)25-20-10-9-19-18-7-5-14-13-15(23)6-8-16(14)17(18)11-12-22(19,20)2/h6,8,13,17-20,23H,3-5,7,9-12H2,1-2H3/t17-,18-,19+,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKFWLKYSYKIKT-KOVVAJLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939375 | |
| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18069-79-9 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 17-butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340308DJ8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

